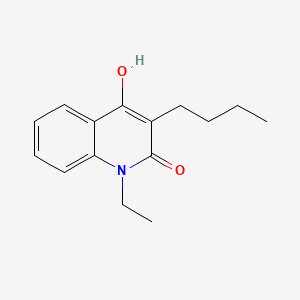

3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one

Description

Properties

IUPAC Name |

3-butyl-1-ethyl-4-hydroxyquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-3-5-8-12-14(17)11-9-6-7-10-13(11)16(4-2)15(12)18/h6-7,9-10,17H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEAHUQFIHFGSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2N(C1=O)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716130 | |

| Record name | 3-Butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144603-03-2 | |

| Record name | 3-Butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one is a compound belonging to the hydroxyquinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings, highlighting the biological activity of this compound through various studies, including cytotoxicity assays, mechanism exploration, and structure-activity relationships.

Chemical Structure and Properties

The compound is characterized by its unique quinoline backbone with a hydroxyl group at position 4 and alkyl substituents at positions 1 and 3. Its molecular formula is , and it exhibits properties that suggest potential bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. For example, in vitro assays showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were reported to be in the nanomolar range, indicating potent activity.

The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. The compound's ability to interfere with tubulin polymerization has also been suggested as a mechanism contributing to its cytotoxicity.

2. Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. Studies indicated that it was effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae.

The observed antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has shown that variations in the substituents on the quinoline ring can significantly affect both cytotoxicity and antimicrobial efficacy. For instance, the introduction of different alkyl groups or functional groups at various positions can enhance or diminish activity.

Case Studies

Case Study 1: Cytotoxicity in Cancer Cells

A study conducted on a series of hydroxyquinoline derivatives, including this compound, revealed that compounds with increased lipophilicity exhibited higher cytotoxicity against MCF-7 cells. The study emphasized the importance of hydrophobic interactions in enhancing cellular uptake and subsequent bioactivity.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives of hydroxyquinolines were screened for their ability to inhibit growth in various bacterial strains. The results indicated that modifications leading to increased electron-withdrawing characteristics on the aromatic ring improved antibacterial potency against Gram-positive bacteria.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects at Position 3

The substituent at position 3 is critical for modulating electronic, steric, and hydrophobic properties. Key analogues include:

a) Alkyl vs. Halogen Substituents

- 3-Butyl-6,7-dichloro-4-hydroxyquinolin-2(1H)-one (): Substituents: Butyl (C3), Cl (C6, C7). Properties: The dichloro substitution increases electrophilicity and may enhance antimicrobial activity due to halogen-bonding interactions. The butyl group retains lipophilicity, favoring cellular uptake. Biological Relevance: Halogenated quinolinones are often explored for antibacterial and antifungal applications .

- 3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one (): Substituents: Cl (C3), F (C6). Properties: The electron-withdrawing Cl and F groups reduce electron density at C3, increasing reactivity toward nucleophiles. Fluorine’s small size and high electronegativity improve metabolic stability. Applications: Potential use in drug design for targeted covalent inhibition .

b) Alkyl vs. Aryl/Acetyl Substituents

- 3-Phenyl-4-hydroxyquinolin-2(1H)-one derivatives (): Substituents: Phenyl (C3), methoxy (C6), chloro (C7). Properties: Aromatic phenyl groups enable π-π stacking with biological targets, while methoxy and chloro groups alter solubility and electronic effects. Activity: Demonstrated anticancer and antimicrobial properties in QSAR studies .

- 3-Acetyl-4-hydroxy-1-methylquinolin-2-one (): Substituents: Acetyl (C3), methyl (C1). Properties: The acetyl group introduces a strong electron-withdrawing effect, reducing basicity and increasing hydrogen-bond acceptor capacity. Reactivity: Susceptible to nucleophilic attack at the carbonyl, enabling derivatization .

Substituent Effects at Position 1

Hydroxy Group at Position 4

The 4-hydroxy group is a common feature in bioactive quinolinones. Its acidity (pKa ~8–10) allows pH-dependent tautomerism between keto and enol forms, influencing binding to metal ions or enzymes. For example:

- 4-Hydroxy-3-(1-hydroxyethyl)-1-phenylquinolin-2(1H)-one (): Additional hydroxyethyl substituents at C3 enhance water solubility and metal chelation, relevant for antioxidant or enzyme inhibition activity .

QSAR Insights ()

A QSAR study on 3-aryl-4-hydroxyquinolin-2(1H)-ones classified compounds into two regions based on λmax and ΔE (HOMO-LUMO gap):

- Region 1 (λmax > 350 nm, ΔE: 3.7–3.8 eV): Includes electron-donating substituents (e.g., alkyl), associated with higher lipophilicity and membrane penetration.

- Region 2 (λmax < 330 nm, ΔE: 4.1–4.3 eV): Features electron-withdrawing groups (e.g., nitro, acetyl), linked to covalent binding or reactive intermediate formation.

The target compound’s butyl group likely places it in Region 1, predicting favorable pharmacokinetics for anticancer or CNS-targeted therapies .

Comparative Data Table

Preparation Methods

Sequential N-Alkylation and C-Alkylation

A two-step alkylation protocol is commonly employed to introduce the ethyl and butyl groups at positions 1 and 3, respectively. The process begins with the synthesis of the 4-hydroxyquinolin-2(1H)-one core, followed by selective alkylation.

Step 1: N-Ethylation

The nitrogen at position 1 is alkylated using ethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a catalytic amount of sodium iodide (NaI) in dimethylformamide (DMF). This SN2 reaction proceeds at 80–100°C for 12–24 hours, yielding 1-ethyl-4-hydroxyquinolin-2(1H)-one.

Step 2: C-Butylation

The butyl group is introduced at position 3 via Friedel-Crafts alkylation. Using 1-bromobutane and Lewis acids like aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0–5°C, the reaction achieves regioselective substitution. The mixture is stirred for 6–8 hours, followed by aqueous workup and column chromatography (eluent: dichloromethane/methanol, 20:1) to isolate the product.

Typical Yields :

-

N-Ethylation: 70–85%

-

C-Butylation: 60–75%

Multicomponent Betti Reaction

The Betti reaction, a one-pot three-component condensation, offers an efficient route to synthesize quinolinone derivatives. Adapted from methodologies for 8-hydroxyquinoline systems, this approach involves:

-

Amine component : Ethylamine

-

Aldehyde component : Butyraldehyde

-

Phenol component : 4-hydroxyquinolin-2(1H)-one

Procedure :

A mixture of ethylamine (1.2 equiv), butyraldehyde (1.5 equiv), and 4-hydroxyquinolin-2(1H)-one (1.0 equiv) is heated in ethanol at 120°C for 12 hours under reflux. Pyridine (0.1 equiv) is added as a catalyst. The product precipitates upon cooling and is recrystallized from ethanol to yield the target compound.

Optimization Notes :

-

Microwave irradiation (140°C, 15 minutes) improves yield to 65%.

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require higher temperatures.

Condensation and Cyclization Strategies

Knorr Quinoline Synthesis

This classical method involves cyclizing a β-keto ester with an ethylamine derivative. For 3-butyl substitution, the β-keto ester is pre-alkylated with butyl bromide.

Synthetic Pathway :

-

Butylation of Ethyl Acetoacetate :

Ethyl acetoacetate is treated with butyl bromide and sodium ethoxide in ethanol, yielding ethyl 3-butylacetoacetate. -

Condensation with Ethylamine :

The alkylated β-keto ester reacts with ethylamine in acetic acid at 100°C for 6 hours, forming a Schiff base intermediate. -

Cyclization :

The intermediate undergoes acid-catalyzed cyclization (H₂SO₄, 120°C) to form the quinolinone core, followed by hydrolysis to introduce the 4-hydroxy group.

Yield : 50–65% after purification via silica gel chromatography.

Catalytic Hydrogenation and Reductive Amination

Reductive Amination of 4-Hydroxy-2-quinolinone

A nitro precursor, 3-butyl-4-hydroxy-2-quinolinone-1-nitro, is reduced using hydrogen gas (1 atm) over a palladium on carbon (Pd/C) catalyst in ethanol. Subsequent reductive amination with ethylaldehyde and sodium cyanoborohydride (NaBH₃CN) introduces the ethyl group at position 1.

Conditions :

-

Temperature: 25°C

-

Reaction Time: 24 hours

-

Yield: 55–70%

Industrial-Scale Synthesis Considerations

Solvent and Catalyst Selection

Purification Techniques

-

Column Chromatography : Silica gel with dichloromethane/methanol gradients (95:5 to 80:20) resolves N-ethyl and C-butyl regioisomers.

-

Recrystallization : Ethanol and water mixtures (3:1) yield high-purity crystals (>98%).

Challenges and Optimization Opportunities

Regioselectivity in Alkylation

Competing alkylation at positions 1, 3, and 8 is mitigated by:

Byproduct Formation

-

Hydrolysis of Alkyl Halides : Minimized by anhydrous conditions and molecular sieves.

-

Over-Alkylation : Controlled via stoichiometric ratios (1.2–1.5 equiv alkylating agent).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Sequential Alkylation | 70–85 | 95–98 | High | Moderate |

| Betti Reaction | 60–65 | 90–95 | Moderate | Low |

| Knorr Synthesis | 50–65 | 85–90 | Low | High |

| Reductive Amination | 55–70 | 92–95 | High | Moderate |

Q & A

Q. What are the common synthetic routes for preparing 3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves condensation and cyclization reactions. For example:

- Condensation : Reacting substituted anilines with β-ketoesters or β-diketones under acidic conditions to form intermediates. highlights the use of nitric acid and sulfuric acid for nitration and cyclization of β-ketoacid derivatives .

- Cyclization : Under strongly acidic conditions, intermediates undergo intramolecular cyclization to form the quinolinone core. LiAlH₄ in THF and SOCl₂ in CHCl₃ are used for reduction and chlorination steps (e.g., Scheme 4a in ) .

- Characterization : Intermediates are analyzed via:

- IR spectroscopy : Confirming hydroxyl (-OH, ~3440 cm⁻¹) and carbonyl (C=O, ~1630 cm⁻¹) groups () .

- ¹H NMR : Key signals include singlet protons for active methylene groups (δ ~6.14 ppm) and aromatic protons (δ 6.9–8.2 ppm) () .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 302 for cyclized products in ) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups like hydroxyl (-OH, 3440–3200 cm⁻¹) and carbonyl (C=O, 1630–1660 cm⁻¹). and show the absence/presence of α-pyrone rings via C=O absorption .

- ¹H/¹³C NMR : Assigns substituent positions. For example:

- Mass Spectrometry : Confirms molecular weight (e.g., m/z 297 for derivatives in ) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., for analogous quinolinones) .

Advanced Research Questions

Q. How does the introduction of a nitroacetyl group at the 3-position influence the reactivity of 1-ethyl-4-hydroxyquinolin-2(1H)-one derivatives?

Methodological Answer: The nitroacetyl group enhances electrophilic reactivity at the 3-position:

- Nitration and Cyclization : Under HNO₃/H₂SO₄, nitration occurs at the active methylene, followed by cyclization to pyrano[3,2-c]quinoline diones () .

- Nucleophilic Substitution : The nitro group activates the quinolinone core for reactions with amines or thiols, forming pyrazolo[4,3-c]quinoline derivatives () .

- Decarboxylation : Basic hydrolysis of nitropyranoquinolines removes the α-pyrone ring, yielding nitroacetyl derivatives () .

Q. What methodologies resolve contradictions in biological activity data among structurally similar 4-hydroxyquinolin-2(1H)-one derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects. For example, fluoro-substituted derivatives (e.g., compound 6a in ) show enhanced antibacterial activity (MIC = 16–32 μg/mL) due to increased membrane permeability .

- Assay Standardization : Use consistent protocols (e.g., twofold serial dilution in ) to minimize variability in MIC values .

- Statistical Analysis : Apply multivariate regression to correlate substituent electronic/steric properties with bioactivity (e.g., ’s comparison of >20 derivatives) .

Q. What synthetic strategies optimize antimicrobial activity in this compound analogs?

Methodological Answer:

- Halogenation : Introduce fluoro or chloro groups at the 6-/8-positions to improve lipophilicity and target binding () .

- Mannich Reactions : Add aminomethyl groups (e.g., using formaldehyde/amines) to enhance solubility and bioavailability () .

- Heterocyclic Fusion : Synthesize pyrimido[5,4-c]quinolines via cyclocondensation with urea/thiourea () .

Q. How can computational methods aid in predicting the reactivity of this compound derivatives?

Methodological Answer:

- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices. For example, ’s nitration mechanism aligns with calculated activation energies for cyclization .

- Molecular Docking : Screen derivatives against bacterial targets (e.g., DNA gyrase) to prioritize synthesis (e.g., ’s fluoro-substituted hits) .

- QSAR Models : Use PubChem data () to correlate descriptors (logP, polar surface area) with bioactivity .

Q. What are the challenges in characterizing tautomeric forms of 4-hydroxyquinolin-2(1H)-ones, and how are they addressed?

Methodological Answer:

- Tautomerism : The 4-hydroxy group can tautomerize between keto and enol forms, complicating NMR interpretation.

- Solution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.